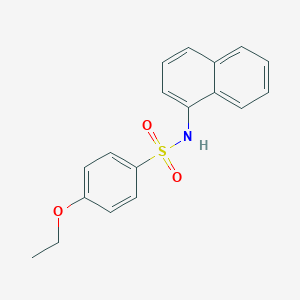
Methyl(2-thienylmethylene)azaneoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-thienylmethylene)azaneoxide, also known as MTAO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the aziridine family and has a unique structure that makes it an attractive candidate for further study.
作用機序
The mechanism of action of Methyl(2-thienylmethylene)azaneoxide is not fully understood, but studies have suggested that it may act as a DNA-damaging agent. Methyl(2-thienylmethylene)azaneoxide has been shown to induce DNA damage in cancer cells, leading to cell death. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition may contribute to the observed DNA damage and cell death.
Biochemical and Physiological Effects:
Methyl(2-thienylmethylene)azaneoxide has been shown to have various biochemical and physiological effects. In cancer cells, Methyl(2-thienylmethylene)azaneoxide has been shown to induce apoptosis, inhibit cell proliferation, and cause DNA damage. In healthy cells, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity and does not induce significant cell death. However, further studies are needed to fully understand the effects of Methyl(2-thienylmethylene)azaneoxide on healthy cells and its potential toxicity.
実験室実験の利点と制限
One of the main advantages of Methyl(2-thienylmethylene)azaneoxide is its unique structure, which allows for the formation of complex molecules with specific properties. Additionally, Methyl(2-thienylmethylene)azaneoxide has been shown to have low toxicity in healthy cells, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of Methyl(2-thienylmethylene)azaneoxide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells.
将来の方向性
There are several future directions for research on Methyl(2-thienylmethylene)azaneoxide. One area of focus could be the development of Methyl(2-thienylmethylene)azaneoxide-based anticancer agents. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide and its potential as a cancer treatment. Additionally, further studies are needed to explore the potential applications of Methyl(2-thienylmethylene)azaneoxide in material science and organic synthesis. Finally, studies are needed to explore the potential toxicity of Methyl(2-thienylmethylene)azaneoxide and its effects on healthy cells, which could inform the development of safer and more effective Methyl(2-thienylmethylene)azaneoxide-based compounds.
Conclusion:
Methyl(2-thienylmethylene)azaneoxide is a unique chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its unique structure and low toxicity make it an attractive candidate for further study. The synthesis method of Methyl(2-thienylmethylene)azaneoxide has been optimized to produce high yields, and its scientific research applications have been explored extensively. Further studies are needed to fully understand the mechanism of action of Methyl(2-thienylmethylene)azaneoxide, its potential toxicity, and its applications in various fields.
合成法
The synthesis of Methyl(2-thienylmethylene)azaneoxide involves the reaction of 2-thiophenecarboxaldehyde with methylaziridine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of Methyl(2-thienylmethylene)azaneoxide. This method has been optimized to produce high yields of Methyl(2-thienylmethylene)azaneoxide and has been used in various studies to obtain the compound for further research.
科学的研究の応用
Methyl(2-thienylmethylene)azaneoxide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl(2-thienylmethylene)azaneoxide has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that Methyl(2-thienylmethylene)azaneoxide can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent. In organic synthesis, Methyl(2-thienylmethylene)azaneoxide has been used as a building block for the synthesis of various compounds. Its unique structure allows for the formation of complex molecules with specific properties. In material science, Methyl(2-thienylmethylene)azaneoxide has been used to create thin films with unique optical and electrical properties.
特性
分子式 |
C6H7NOS |
|---|---|
分子量 |
141.19 g/mol |
IUPAC名 |
N-methyl-1-thiophen-2-ylmethanimine oxide |
InChI |
InChI=1S/C6H7NOS/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3/b7-5- |
InChIキー |
MMSMKZBPIYNXKA-ALCCZGGFSA-N |
異性体SMILES |
C/[N+](=C/C1=CC=CS1)/[O-] |
SMILES |
C[N+](=CC1=CC=CS1)[O-] |
正規SMILES |
C[N+](=CC1=CC=CS1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
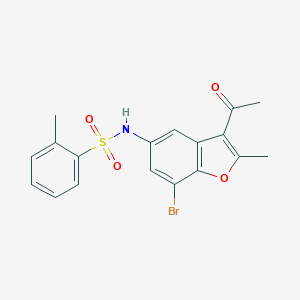
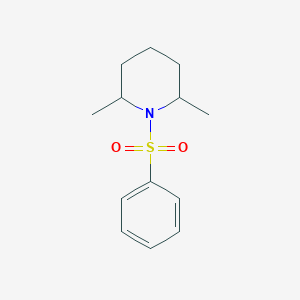
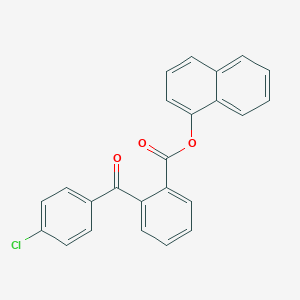
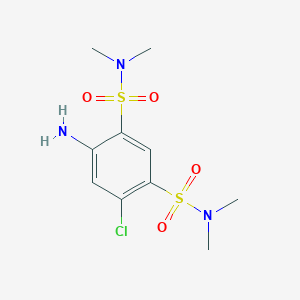
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![4-bromo-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281737.png)
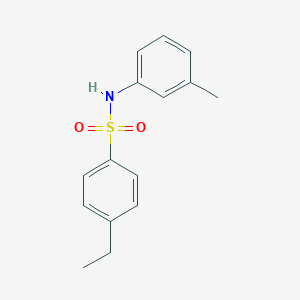

![N-[(4-ethoxyphenyl)sulfonyl]-3-phenyl-beta-alanine](/img/structure/B281744.png)
![3-{[(4-Ethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281745.png)
